molecular formula C15H22N2O3 B12463248 N-(heptan-2-yl)-4-methyl-3-nitrobenzamide

N-(heptan-2-yl)-4-methyl-3-nitrobenzamide

Cat. No.: B12463248
M. Wt: 278.35 g/mol
InChI Key: WSROCYWNTTUDSI-UHFFFAOYSA-N
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Description

N-(heptan-2-yl)-4-methyl-3-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides. This compound is characterized by the presence of a heptan-2-yl group attached to the nitrogen atom of the benzamide structure, along with a nitro group at the 3-position and a methyl group at the 4-position of the benzene ring. Nitrobenzamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(heptan-2-yl)-4-methyl-3-nitrobenzamide typically involves the following steps:

    Nitration of 4-methylbenzamide: The starting material, 4-methylbenzamide, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the benzene ring.

    Alkylation: The nitrated product is then subjected to alkylation with heptan-2-yl bromide in the presence of a base such as potassium carbonate. This step introduces the heptan-2-yl group to the nitrogen atom of the benzamide structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(heptan-2-yl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methyl group at the 4-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Reduction: N-(heptan-2-yl)-4-methyl-3-aminobenzamide.

    Substitution: N-(heptan-2-yl)-4-methyl-3-aminobenzamide derivatives.

    Oxidation: N-(heptan-2-yl)-4-carboxy-3-nitrobenzamide.

Scientific Research Applications

N-(heptan-2-yl)-4-methyl-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(heptan-2-yl)-4-methyl-3-nitrobenzamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the heptan-2-yl group can influence the compound’s lipophilicity and membrane permeability. The molecular targets and pathways involved vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

N-(heptan-2-yl)-4-methyl-3-nitrobenzamide can be compared with other nitrobenzamide derivatives:

    N-(heptan-2-yl)-4-methyl-3-aminobenzamide: This compound is similar but has an amino group instead of a nitro group, which significantly alters its chemical reactivity and biological activity.

    N-(heptan-2-yl)-4-carboxy-3-nitrobenzamide:

    N-(heptan-2-yl)-4-methyl-3-thiobenzamide: This compound contains a thiol group, which can engage in different types of chemical reactions compared to the nitro group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

N-heptan-2-yl-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C15H22N2O3/c1-4-5-6-7-12(3)16-15(18)13-9-8-11(2)14(10-13)17(19)20/h8-10,12H,4-7H2,1-3H3,(H,16,18)

InChI Key

WSROCYWNTTUDSI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-]

Origin of Product

United States

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